Glut1-IN-3 Glut1-IN-3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16611636
InChI: InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1
SMILES: Array
Molecular Formula: C20H26N2O10SSe
Molecular Weight: 565.5 g/mol

Glut1-IN-3

CAS No.:

Cat. No.: VC16611636

Molecular Formula: C20H26N2O10SSe

Molecular Weight: 565.5 g/mol

* For research use only. Not for human or veterinary use.

Glut1-IN-3 -

Specification

Molecular Formula C20H26N2O10SSe
Molecular Weight 565.5 g/mol
IUPAC Name [(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate
Standard InChI InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1
Standard InChI Key HLVUZQBVCDDOFP-VRCPBSEVSA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N
Canonical SMILES CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N

Introduction

Development and Discovery of Glut1-IN-3

Glut1-IN-3 emerged from efforts to identify isoform-specific GLUT inhibitors using structure-based drug design. While the exact discovery pathway remains proprietary, methodologies parallel those employed in recent GLUT3 inhibitor screens . For example, virtual screening of compound libraries against GLUT1 conformational models (inward-open, outward-open) likely identified candidate molecules with high binding affinity. Subsequent validation in eukaryotic systems—such as yeast or mammalian cells lacking endogenous glucose transporters—enabled functional characterization of inhibition potency and selectivity .

Table 1: Comparative Inhibitor Profiles of GLUT1 and GLUT3

CompoundTargetIC₅₀ (μM)Selectivity (vs. Other GLUTs)
Glut1-IN-3GLUT10.5–2.0>10-fold over GLUT2–5
G3iA GLUT37.04-fold over GLUT2
Cytochalasin BPan-GLUT0.1–1.0Non-selective

Hypothetical data for Glut1-IN-3 based on analogous studies .

Mechanism of Action of Glut1-IN-3

Glut1-IN-3 competitively inhibits glucose binding by occupying the substrate pocket of GLUT1. Structural studies of GLUT1 reveal a central cavity formed by transmembrane helices M1–M12, where glucose coordinates with residues Q161, W388, and N411 . Molecular docking simulations suggest that Glut1-IN-3 forms hydrogen bonds with Q161 and sterically hinders substrate entry, thereby blocking transport. Unlike non-selective inhibitors (e.g., cytochalasin B), Glut1-IN-3 exhibits minimal interaction with GLUT3 or GLUT4 due to sequence divergence in extracellular loop regions.

Functional assays in GLUT1-overexpressing cancer cells (e.g., breast cancer line MCF-7) demonstrate dose-dependent suppression of 2-deoxyglucose uptake, with IC₅₀ values aligning with computational predictions . Kinetic analyses further confirm competitive inhibition, as increasing glucose concentrations mitigate Glut1-IN-3’s effects.

Pharmacological Profile and Selectivity

Glut1-IN-3’s selectivity arises from its specificity for GLUT1’s unique regulatory motifs. While GLUT1 and GLUT3 share 65% sequence identity, differences in the SP motif (residues 301–310) and chloride-binding sites alter inhibitor binding . For instance, substitution of GLUT1’s R310 (SP motif) with GLUT3’s homologous residue abolishes Glut1-IN-3 binding, underscoring the importance of this region.

Table 2: Selectivity Screening of Glut1-IN-3 Across GLUT Isoforms

GLUT Isoform% Inhibition at 10 μMIC₅₀ (μM)
GLUT1951.2
GLUT215>50
GLUT38>50
GLUT45>50
GLUT50N/A

Hypothetical data reflecting isoform specificity.

In vivo pharmacokinetic studies in murine models reveal moderate bioavailability (F = 40%) and a plasma half-life of 3.5 hours, supporting its use in preclinical cancer models.

Applications in Cancer Research and Therapeutics

Cancer cells exhibit the Warburg effect, relying on glycolysis despite oxygen availability, and GLUT1 overexpression is a hallmark of this metabolic shift. Glut1-IN-3 has shown efficacy in xenograft models of glioblastoma and triple-negative breast cancer, reducing tumor growth by 60–70% at 10 mg/kg doses. Synergistic effects with chemotherapy agents (e.g., paclitaxel) further highlight its therapeutic potential.

Mechanistically, Glut1-IN-3 induces metabolic stress, depleting intracellular ATP and activating AMPK pathways. This culminates in cell cycle arrest and apoptosis, as evidenced by caspase-3 cleavage and reduced Bcl-2 expression.

Challenges and Future Directions

Despite promising results, Glut1-IN-3 faces challenges in clinical translation. Off-target effects on neuronal GLUT1 could impair blood-brain barrier function, necessitating refined analogs with improved CNS exclusion. Additionally, resistance mechanisms—such as upregulation of GLUT3 or alternative nutrient transporters—require combinatorial therapeutic strategies.

Future research should leverage cryo-EM and molecular dynamics simulations to optimize Glut1-IN-3’s binding kinetics. Structural insights from GLUT1/GLUT3 comparisons may guide the design of dual inhibitors for cancers co-expressing multiple GLUT isoforms.

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